5,7-Dichloroquinolin-8-amine
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Overview
Description
5,7-Dichloroquinolin-8-amine: is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and an amine group at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfuryl Dichloride Method: One common method involves the reaction of quinoline with sulfuryl dichloride in acetic acid at temperatures ranging from 10°C to 75°C.
N-Chloro-succinimide Method: Another method uses N-chloro-succinimide and triethylamine in N,N-dimethylformamide at room temperature (20°C) for about 2 hours.
Industrial Production Methods: Industrial production methods for 5,7-Dichloroquinolin-8-amine typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,7-Dichloroquinolin-8-amine can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
Chemistry: 5,7-Dichloroquinolin-8-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It is studied for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
5,7-Dichloroquinolin-8-ol: Similar structure but with a hydroxyl group instead of an amine group.
5,7-Dichloroquinoline: Lacks the amine group at the 8th position.
8-Aminoquinoline: Lacks the chlorine atoms at the 5th and 7th positions.
Uniqueness: 5,7-Dichloroquinolin-8-amine is unique due to the presence of both chlorine atoms and an amine group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
5,7-dichloroquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGCGXTYVJCXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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